5-(3-Fluorophenyl)pyridin-3-amine
Overview
Description
5-(3-Fluorophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H9FN2 . It has a molecular weight of 188.2 g/mol . The compound is solid in physical form and is stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 . Its InChI key is WYOPIWDOHILQSM-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.20 g/mol . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 38.9 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 188.07497646 g/mol .Scientific Research Applications
Anticancer Activity
A study involved synthesizing novel amine derivatives of a related compound, demonstrating in vitro anticancer activity against human cancer cell lines, such as HeLa, Caco-2, and HepG2. The derivatives showed high cytotoxicity, suggesting their potential as anticancer agents (A. Vinayak, M. Sudha, & Kumar S. Lalita, 2017).
Kinase Inhibition for Cancer Therapy
Research on pyrazole derivatives, closely related to 5-(3-Fluorophenyl)pyridin-3-amine, indicated that a switch in regioisomerism leads to the loss of p38α MAP kinase inhibition but gains activity against significant cancer kinases. This finding highlights the compound's potential in developing novel anticancer therapies (Bassam Abu Thaher et al., 2012).
Antimicrobial Activities
Another study synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with notable antimicrobial activity. These findings indicate the relevance of pyridin-3-amine derivatives in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Fluorescent pH Sensors
Triphenylamine derivatives functionalized with fluorophenyl groups, closely related in structure to this compound, have been investigated for their photophysical properties, indicating their potential use as fluorescent pH sensors. The pH-dependent absorptions and emissions of these compounds suggest their applicability in various sensing technologies (Binbin Hu et al., 2013).
Synthetic Methodology and Chemical Properties
A study on the synthesis of 5-(4-Fluorophenyl)-3-(Chloromethyl) Pyridine, a compound structurally related to this compound, detailed a methodology that suppresses side reactions, simplifies the reaction process, and improves yield and purity. This research is significant for industrialized production and highlights the compound's role in synthetic chemistry (Li Pei-w, 2015).
Safety and Hazards
Properties
IUPAC Name |
5-(3-fluorophenyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOPIWDOHILQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673329 | |
Record name | 5-(3-Fluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214384-10-7 | |
Record name | 5-(3-Fluorophenyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214384-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Fluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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